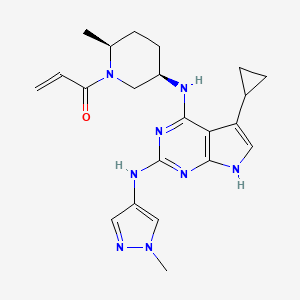
Jak3/btk-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3/btk-IN-3 is a potent inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling pathways, making this compound a promising compound for investigating autoimmune diseases and related conditions .
Méthodes De Préparation
The synthesis of Jak3/btk-IN-3 involves several key steps, including reduction, cyclization, substitution, N-alkylation, and deprotection. These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining high quality and consistency.
Analyse Des Réactions Chimiques
Jak3/btk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.
Cyclization: This reaction helps in forming ring structures within the compound, which can enhance its binding affinity to target kinases.
Applications De Recherche Scientifique
Jak3/btk-IN-3 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition mechanisms of JAK3 and BTK, providing insights into kinase signaling pathways.
Biology: The compound is valuable in exploring the roles of JAK3 and BTK in immune cell function and development.
Mécanisme D'action
Jak3/btk-IN-3 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in signal transduction pathways that regulate immune responses. By targeting these kinases, this compound can modulate the immune system, reducing inflammation and autoimmunity . The compound binds to the active sites of JAK3 and BTK, preventing their phosphorylation and subsequent activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Jak3/btk-IN-3 is unique due to its dual inhibition of JAK3 and BTK, which provides a synergistic effect in treating autoimmune diseases. Similar compounds include:
PF-06651600: A selective JAK3 inhibitor used in clinical trials for rheumatoid arthritis and inflammatory bowel disease.
Ibrutinib: A BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with high selectivity, used in treating chronic lymphocytic leukemia.
This compound stands out due to its ability to target both JAK3 and BTK, offering a broader therapeutic potential compared to compounds that inhibit only one of these kinases .
Propriétés
Formule moléculaire |
C22H28N8O |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-[(2S,5R)-5-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2-methylpiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H28N8O/c1-4-18(31)30-12-15(8-5-13(30)2)25-21-19-17(14-6-7-14)10-23-20(19)27-22(28-21)26-16-9-24-29(3)11-16/h4,9-11,13-15H,1,5-8,12H2,2-3H3,(H3,23,25,26,27,28)/t13-,15+/m0/s1 |
Clé InChI |
RBBKSKAGLMNDCU-DZGCQCFKSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C |
SMILES canonique |
CC1CCC(CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



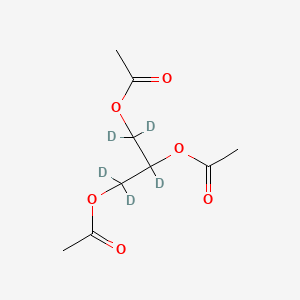
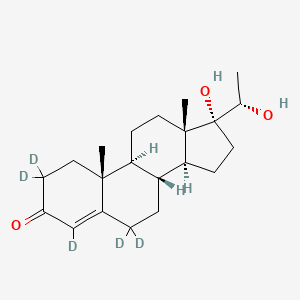
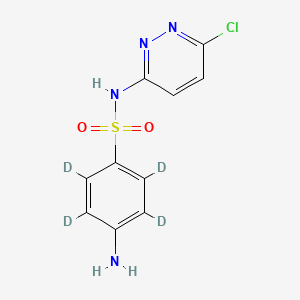

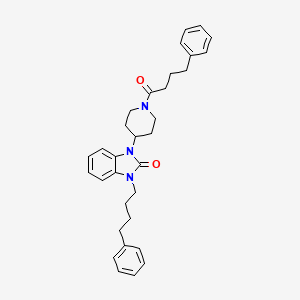
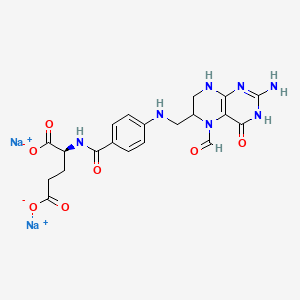
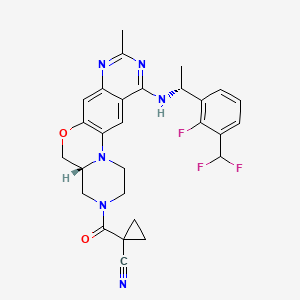
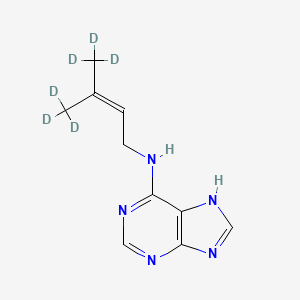
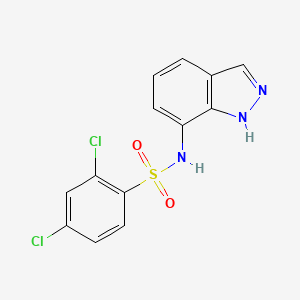
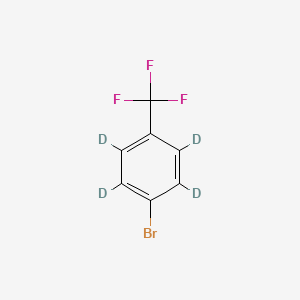
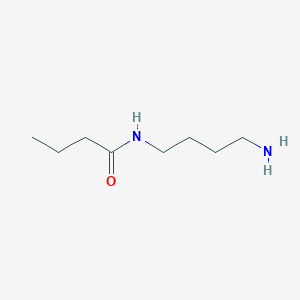
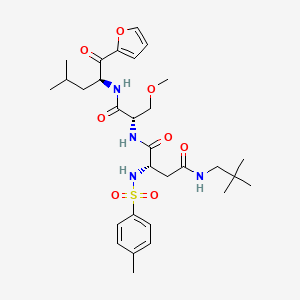
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
